1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene
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Overview
Description
1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12ClF3O It is a derivative of benzene, where the benzene ring is substituted with a tert-butoxy group, a chloro group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene typically involves the following steps:
Formation of tert-butoxy group: The tert-butoxy group can be introduced via a reaction between tert-butyl alcohol and a suitable benzene derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding phenol derivative. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(tert-Butoxy)-4-chloro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(tert-Butoxy)-4-chlorobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
1369919-31-2 |
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Molecular Formula |
C11H12ClF3O |
Molecular Weight |
252.66 g/mol |
IUPAC Name |
4-chloro-1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3O/c1-10(2,3)16-9-5-4-7(12)6-8(9)11(13,14)15/h4-6H,1-3H3 |
InChI Key |
BRKXIMAWHAKHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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